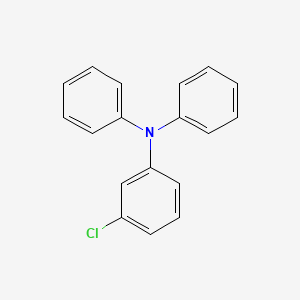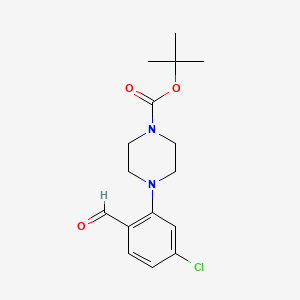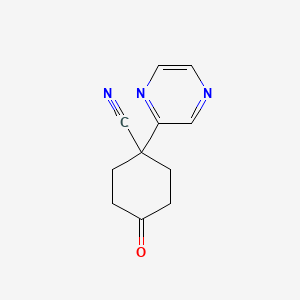![molecular formula C9H12N2O2 B12085524 Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique structure, which includes a hydrazine group attached to a 1,3-benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- involves its interaction with molecular targets and pathways within cells. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- can be compared with other similar compounds, such as:
1-(1,3-benzodioxol-5-yl)ethanone: This compound lacks the hydrazine group and has different chemical properties and reactivity.
1-(1,3-benzodioxol-5-yl)ethylamine: This compound has an amine group instead of a hydrazine group, leading to different biological activities.
1-(1,3-benzodioxol-5-yl)ethylhydrazine: This compound is structurally similar but may have different reactivity and applications.
Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]- stands out due to its unique combination of a hydrazine group and a 1,3-benzodioxole moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)ethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c1-6(11-10)7-2-3-8-9(4-7)13-5-12-8/h2-4,6,11H,5,10H2,1H3 |
Clé InChI |
RPRMBSIIYSQVCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)OCO2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


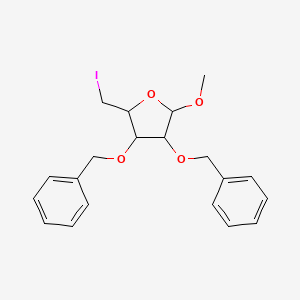
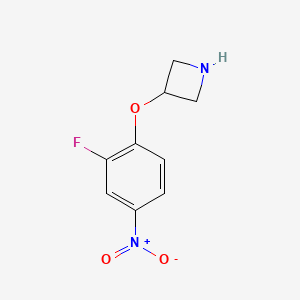
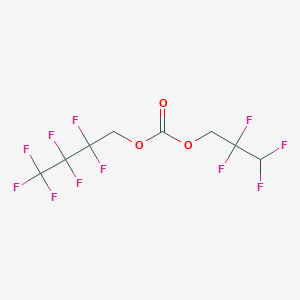


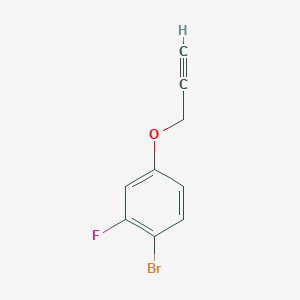
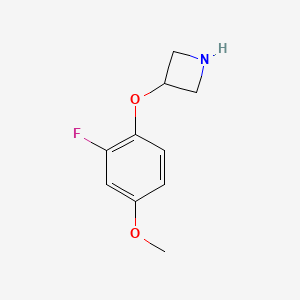
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)
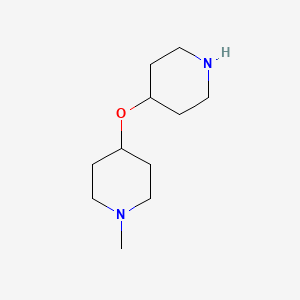
![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)
![(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12085495.png)
